molecular formula C16H11BrClN5O3 B213759 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)benzamide

4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)benzamide

Cat. No. B213759
M. Wt: 436.6 g/mol
InChI Key: QJOHHAGXVSMJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)benzamide involves the inhibition of the activity of certain enzymes, such as topoisomerase II and histone deacetylase. This leads to the disruption of DNA replication and repair, resulting in the induction of apoptosis in cancer cells. Additionally, it has been found to inhibit the production of inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity towards normal cells. Additionally, it has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)benzamide in lab experiments is its potent anticancer and anti-inflammatory activity. Additionally, it exhibits minimal toxicity towards normal cells, making it a promising therapeutic agent. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)benzamide. One potential direction is to further investigate its mechanism of action and identify the specific targets of this compound. Additionally, there is a need to develop more efficient synthesis methods for this compound to improve its bioavailability and efficacy. Furthermore, it is important to conduct more in vivo studies to evaluate its safety and efficacy in animal models. Finally, there is a need to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)benzamide is a promising chemical compound that has shown potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Its potent anticancer and anti-inflammatory activity, coupled with its minimal toxicity towards normal cells, make it a promising candidate for further research. However, there is a need for more in-depth studies to fully understand its mechanism of action and evaluate its safety and efficacy in animal models.

Synthesis Methods

The synthesis of 4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)benzamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-bromo-3-nitro-1H-pyrazole in the presence of a coupling agent. The resulting intermediate is then reacted with 4-(chloromethyl)benzoic acid in the presence of a base to obtain the final product.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has shown potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

Product Name

4-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)benzamide

Molecular Formula

C16H11BrClN5O3

Molecular Weight

436.6 g/mol

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(5-chloropyridin-2-yl)benzamide

InChI

InChI=1S/C16H11BrClN5O3/c17-13-9-22(21-15(13)23(25)26)8-10-1-3-11(4-2-10)16(24)20-14-6-5-12(18)7-19-14/h1-7,9H,8H2,(H,19,20,24)

InChI Key

QJOHHAGXVSMJPM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=NC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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